2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile
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Overview
Description
2,4,5-Trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple chlorine atoms, a hydrazinyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Chlorination: Introduction of chlorine atoms to the pyridine ring.
Hydrazinylation: Addition of the hydrazinyl group through a reaction with hydrazine derivatives.
Carbonitrile Formation: Introduction of the nitrile group through reactions with cyanogen or related compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and hydrazinylation processes, often using catalysts to increase yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the nitrile group to amines or other derivatives.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
2,4,5-Trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Shares structural similarities but differs in the position of chlorine atoms and the presence of a pyrimidine ring.
2,4,5-Trichlorophenoxyacetic acid: Similar in having multiple chlorine atoms but differs in functional groups and applications.
Uniqueness
2,4,5-Trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H9Cl3N4 |
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Molecular Weight |
339.6 g/mol |
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H9Cl3N4/c1-8(9-5-3-2-4-6-9)20-21-14-12(16)11(15)10(7-18)13(17)19-14/h2-6H,1H3,(H,19,21)/b20-8+ |
InChI Key |
RXPYEJVJIALHKJ-DNTJNYDQSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC1=C(C(=C(C(=N1)Cl)C#N)Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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